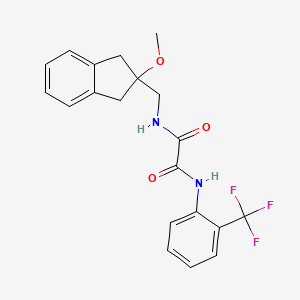

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxy-substituted dihydroindenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenyl group at the N2 position. Oxalamides are widely explored for their bioactivity, including antiviral, antimicrobial, and flavor-enhancing properties . The trifluoromethyl group in the N2 position is a common pharmacophore in antiviral agents, suggesting this compound may target viral entry or replication pathways .

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c1-28-19(10-13-6-2-3-7-14(13)11-19)12-24-17(26)18(27)25-16-9-5-4-8-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKCADWRKKTNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound notable for its potential biological activity. This article discusses its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a methoxy-substituted indene moiety and a trifluoromethyl phenyl group connected via an oxalamide linkage. The synthesis typically involves multi-step organic reactions:

- Formation of the Indene Moiety : The indene structure is synthesized from commercially available precursors through methylation.

- Oxalamide Group Attachment : This is achieved via a reaction with oxalyl chloride followed by amine treatment to yield the final product.

| Property | Value |

|---|---|

| Molecular Formula | C18H19F3N2O3 |

| Molecular Weight | 348.35 g/mol |

| CAS Number | 2034261-90-8 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The indene moiety enhances binding affinity to hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with target molecules.

Biological Activity and Case Studies

Research has indicated several promising biological activities associated with this compound:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting microtubule formation and causing cell cycle arrest at the G2/M phase .

-

Potential Anticancer Mechanisms :

- Inhibition of tubulin polymerization leading to mitotic catastrophe.

- Induction of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.

- Comparative Studies : The compound's activity has been compared with structurally similar oxalamides, revealing that the presence of the methoxy group significantly influences its reactivity and biological interactions.

Research Findings

Several studies have explored the biological efficacy of related compounds:

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 52 | MCF-7 | Tubulin disruption, apoptosis induction |

| Compound B | 74 | MDA-MB-231 | G2/M phase arrest, selective toxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a dihydroindenylmethyl group and a trifluoromethylphenyl moiety. Key comparisons with related oxalamides include:

Key Differentiators of the Target Compound

Unique Substituent Combination : The dihydroindenylmethyl group at N1 is rare in literature, offering steric and electronic properties distinct from common benzyl or phenethyl groups.

Hypothetical Applications : Based on analogs, the compound may dual-target viral entry (via CD4 mimicry) and taste modulation, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.